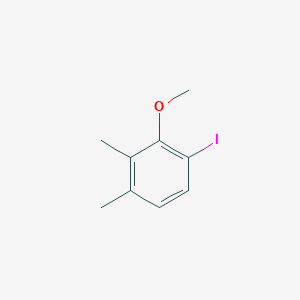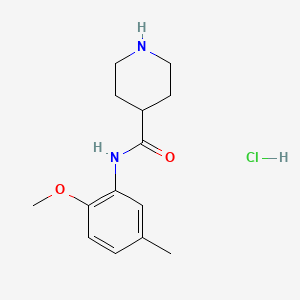
N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamidehydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamidehydrochloride typically involves the reaction of 2-methoxy-5-methylphenylamine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the aromatic ring undergoes substitution with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or aromatic derivatives.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)piperidine-4-carboxamide
- 1-(N-(2-methoxy-5-methylphenyl)carbamoyl)piperidine
- Phenyl N-(2-methoxy-5-methylphenyl)carbamate
Uniqueness
N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamidehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy and methyl substituents on the aromatic ring, combined with the piperidine carboxamide moiety, make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-10-3-4-13(18-2)12(9-10)16-14(17)11-5-7-15-8-6-11;/h3-4,9,11,15H,5-8H2,1-2H3,(H,16,17);1H |
InChI Key |
CDEJUIWAGYIPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
methyl}prop-2-enamide](/img/structure/B13546190.png)
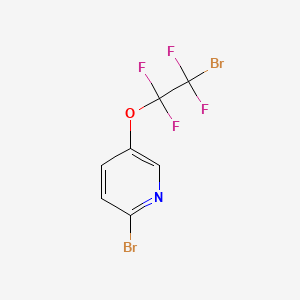
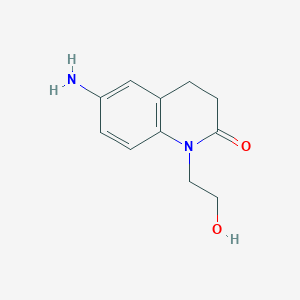

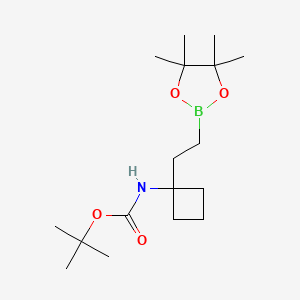
![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)

![2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B13546226.png)

